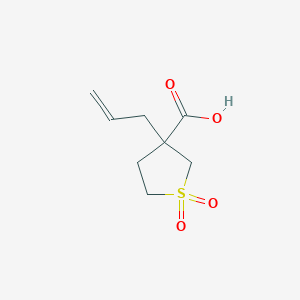

1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H12O4S |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid |

InChI |

InChI=1S/C8H12O4S/c1-2-3-8(7(9)10)4-5-13(11,12)6-8/h2H,1,3-6H2,(H,9,10) |

InChI Key |

UISODZMGTLGGFA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCS(=O)(=O)C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid typically involves the reaction of a thiolane derivative with appropriate reagents to introduce the prop-2-enyl and carboxylic acid groups. One common method involves the use of a thiolane precursor, which is reacted with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the dioxo groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

Substitution: The prop-2-enyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

Oxidation Products: Compounds with additional oxygen-containing functional groups.

Reduction Products: Compounds with hydroxyl groups replacing the dioxo groups.

Substitution Products: Compounds with different functional groups replacing the prop-2-enyl group.

Scientific Research Applications

1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The dioxo groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared features such as heterocyclic cores, sulfone groups, or carboxylic acid substituents:

1,1-Dioxo-isothiazolidine-3-carboxylic Acid (CAS 1146957-01-8) Structure: 5-membered isothiazolidine ring (containing sulfur and nitrogen) with a sulfone and carboxylic acid group. Key Differences: The nitrogen atom in the isothiazolidine ring alters electronic properties compared to the purely sulfur-based thiolane ring in the target compound.

1-Benzyl-pyrrolidine-3-carboxylic Acid (CAS 1164556-98-2)

- Structure : Pyrrolidine (5-membered amine ring) with a benzyl substituent and carboxylic acid.

- Key Differences : The nitrogen-containing pyrrolidine ring lacks sulfur and sulfone groups, leading to distinct electronic and solubility profiles. The benzyl group introduces aromaticity, unlike the aliphatic propenyl chain in the target compound .

1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (CAS 1280711-49-0)

- Structure : Pyridine ring with a ketone, imidazole-propyl chain, and carboxylic acid.

- Key Differences : The aromatic pyridine core and imidazole substituent confer basicity and hydrogen-bonding capabilities absent in the thiolane-based target compound .

Data Tables: Comparative Analysis of Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid | Not reported | C₈H₁₀O₄S (inferred) | ~218.2 (calculated) | Thiolane ring, sulfone, propenyl, carboxylic acid |

| 1,1-Dioxo-isothiazolidine-3-carboxylic acid | 1146957-01-8 | C₄H₇NO₄S | 165.1 | Isothiazolidine ring, sulfone, carboxylic acid |

| 1-Benzyl-pyrrolidine-3-carboxylic acid | 1164556-98-2 | C₁₃H₁₅NO₂ | 221.3 | Pyrrolidine ring, benzyl, carboxylic acid |

| 1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 1280711-49-0 | C₁₂H₁₃N₃O₃ | 247.3 | Pyridine ring, imidazole-propyl, ketone, carboxylic acid |

Research Findings and Limitations

- Synthetic Accessibility : The propenyl-thiolane scaffold may face challenges in regioselective functionalization due to the sulfone’s electron-withdrawing effects.

- Thermodynamic Properties : Computational models predict higher solubility for the target compound compared to benzyl-pyrrolidine derivatives due to the sulfone group’s polarity.

Biological Activity

1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Before delving into biological activity, it is essential to understand the chemical structure and properties of this compound:

| Property | Details |

|---|---|

| Molecular Formula | C7H10O4S |

| Molecular Weight | 190.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as a pesticide or herbicide due to its insecticidal properties. The compound shows promise in various biological assays, indicating its potential utility in agricultural applications.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated; however, preliminary studies suggest it may interact with specific enzyme systems or receptors in target organisms. This interaction could lead to disruption in metabolic processes or signaling pathways critical for survival.

Insecticidal Activity

A significant area of research has focused on the insecticidal properties of this compound. Studies have demonstrated that this compound exhibits notable larvicidal activity against mosquito larvae (e.g., Aedes aegypti), which are vectors for various diseases such as dengue and Zika virus.

- Study Findings : In laboratory settings, the compound displayed LC50 values indicating effective larvicidal properties:

- Toxicity Assessment : Further evaluations indicated low toxicity to mammalian cells, with no observable cytotoxic effects at concentrations up to 5200 μM. This safety profile enhances its appeal as a potential environmentally friendly pesticide .

Comparative Analysis

To contextualize the efficacy of this compound, it is beneficial to compare it with other known insecticides:

| Compound | LC50 (μM) | Toxicity to Mammals | Application |

|---|---|---|---|

| This compound | 28.9 ± 5.6 | Low | Potential pesticide |

| Temephos | <10.94 | Moderate | Conventional pesticide |

This table illustrates that while conventional pesticides like temephos are effective at lower concentrations, they often come with higher toxicity risks compared to newer compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.